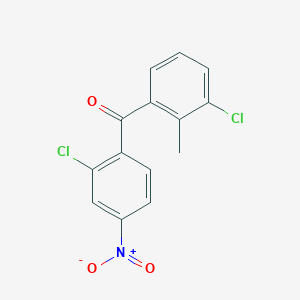
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is a complex organic compound characterized by its unique structure, which includes an imidazolium ion and a carboxyvinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate typically involves multiple steps:
Formation of the imidazolium ion: This step involves the alkylation of imidazole with a benzyl halide under basic conditions.
Introduction of the carboxyvinyl group: This is achieved through a Heck reaction, where a vinyl halide reacts with a carboxylic acid in the presence of a palladium catalyst.
Final coupling: The final step involves the coupling of the imidazolium ion with the carboxyvinyl group through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol.
Substitution: The imidazolium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazolium ion, which can mimic natural substrates.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or cell membranes. The imidazolium ion can bind to negatively charged sites on enzymes, inhibiting their activity. The carboxyvinyl group can interact with cell membranes, disrupting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.
Uniqueness
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazolium ion and a carboxyvinyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C23H20N2O4 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(E)-3-[4-[[3-[[4-[(E)-2-carboxyethenyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)11-9-18-1-5-20(6-2-18)15-24-13-14-25(17-24)16-21-7-3-19(4-8-21)10-12-23(28)29/h1-14,17H,15-16H2,(H-,26,27,28,29)/b11-9+,12-10+ |
InChI-Schlüssel |
ICRQULJKXCGSSA-WGDLNXRISA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)O)/C=C/C(=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)O)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)



![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)

![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)



